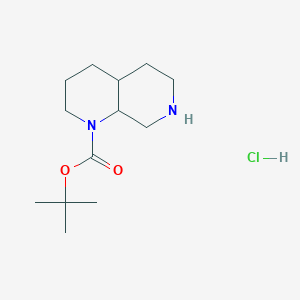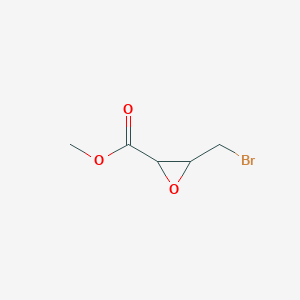![molecular formula C8H13ClF3NO B13504244 1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13504244.png)
1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[320]heptane hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of a trifluoroethoxy group and a bicycloheptane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a [2+2] cycloaddition reaction, where a suitable diene and dienophile are reacted under specific conditions to form the bicycloheptane structure.
Introduction of the trifluoroethoxy group: This step involves the reaction of the bicyclic intermediate with a trifluoroethanol derivative under appropriate conditions to introduce the trifluoroethoxy group.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride can undergo various chemical reactions, including:
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins . The bicyclic structure may also contribute to its binding affinity and specificity for certain receptors or enzymes .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.2.0]heptane: A related compound with a different substitution pattern.
2-oxa-1-azaspiro[3.2.0]heptane: Another bicyclic compound with different functional groups.
Uniqueness
1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential biological activity. Its bicyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C8H13ClF3NO |
|---|---|
分子量 |
231.64 g/mol |
IUPAC名 |
1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C8H12F3NO.ClH/c9-8(10,11)5-13-7-2-1-6(7)3-12-4-7;/h6,12H,1-5H2;1H |
InChIキー |
AEYZVAAXZSYDCK-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1CNC2)OCC(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3,8-Bis(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13504200.png)


![Benzyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13504212.png)




